molecular formula C38H25N2OP B12528492 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline CAS No. 724755-79-7

2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline

Cat. No.: B12528492
CAS No.: 724755-79-7
M. Wt: 556.6 g/mol
InChI Key: CIUCXCHEDGVXCQ-UHFFFAOYSA-N
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Description

2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with a phenyl group that is further functionalized with a di(naphthalen-1-yl)phosphoryl moiety. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the phosphorylation of a phenyl-substituted phenanthroline derivative using di(naphthalen-1-yl)phosphine oxide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline exerts its effects is largely dependent on its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through its nitrogen and phosphorus atoms. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. In biological systems, the compound’s luminescent properties allow it to be used as a probe, where it binds to specific biomolecules and emits light upon excitation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[Di(naphthalen-2-yl)phosphoryl]phenyl}-1,10-phenanthroline
  • 2-{4-[Di(anthracen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline
  • 2-{4-[Di(phenanthren-1-yl)phosphoryl]phenyl}-1,10-phenanthroline

Uniqueness

2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with metal ions and enhances its performance in electronic applications compared to its analogs .

Properties

CAS No.

724755-79-7

Molecular Formula

C38H25N2OP

Molecular Weight

556.6 g/mol

IUPAC Name

2-(4-dinaphthalen-1-ylphosphorylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C38H25N2OP/c41-42(35-15-5-10-26-8-1-3-13-32(26)35,36-16-6-11-27-9-2-4-14-33(27)36)31-22-19-28(20-23-31)34-24-21-30-18-17-29-12-7-25-39-37(29)38(30)40-34/h1-25H

InChI Key

CIUCXCHEDGVXCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(=O)(C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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